molecular formula C14H15ClN2O2 B6492549 N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide CAS No. 1326865-11-5

N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide

Cat. No.: B6492549
CAS No.: 1326865-11-5
M. Wt: 278.73 g/mol
InChI Key: OCGSDANLIJNZNB-UHFFFAOYSA-N
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Description

N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a bicyclic chromene core substituted with a chlorine atom at position 6, an imino group (=NH) at position 2, and a butyl carboxamide group at position 2. Chromenes are known for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-butyl-6-chloro-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-2-3-6-17-14(18)11-8-9-7-10(15)4-5-12(9)19-13(11)16/h4-5,7-8,16H,2-3,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGSDANLIJNZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with N-butylamine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to its antimicrobial activity .

Comparison with Similar Compounds

The biological and physicochemical properties of chromene derivatives are highly dependent on substituents. Below is a comparative analysis of N-butyl-6-chloro-2-imino-2H-chromene-3-carboxamide with structurally related compounds:

Table 1: Substituent Variations and Their Effects
Compound Name Substituents Biological Activity Key Differences vs. Target Compound Reference
N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide N-benzyl, 6-Cl, 2-oxo Antimicrobial Oxo group replaces imino; benzyl vs. butyl
N-acetyl-6-chloro-2-(4-methylphenyl)imino-2H-chromene-3-carboxamide N-acetyl, 6-Cl, 4-MePh-imino Unknown (inferred anticancer) Acetyl vs. butyl; methylphenyl imino
6-bromo-2-(3-fluorophenyl)imino-2H-chromene-3-carboxamide 6-Br, 3-F-Ph-imino Enhanced target interaction Bromine replaces chlorine; fluorophenyl
N-(3,4-dimethylphenyl)-2-imino-6-nitro-2H-chromene-3-carboxamide N-(3,4-dimethylphenyl), 6-NO₂ Potential enzyme inhibition Nitro group replaces chlorine; dimethylphenyl
Key Observations:

Halogen Substitution: Chlorine (6-Cl): Enhances binding affinity to biological targets due to electronegativity and steric effects . Nitro (6-NO₂): Introduces strong electron-withdrawing effects, which may alter redox properties and enzyme inhibition .

Imino vs. Oxo Groups: The imino group (=NH) at position 2 may facilitate hydrogen bonding with biological targets, whereas the oxo group (=O) in analogues like N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide reduces basicity, affecting pharmacokinetics .

Benzyl group: Introduces aromaticity, which may improve stacking interactions with aromatic residues in enzymes .

Solubility and Pharmacokinetics

Table 2: Physicochemical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Key Factors Affecting Solubility Reference
This compound 3.8 <0.1 (estimated) High lipophilicity from butyl group
6-bromo-2-(3-cyanophenyl)imino-2H-chromene-3-carboxamide 4.2 0.05 Bromine and cyano groups reduce solubility
N-acetyl-6-methoxy-2-imino-2H-chromene-3-carboxamide 2.1 1.2 Methoxy group enhances hydrophilicity
Insights:
  • The butyl group in the target compound likely reduces aqueous solubility compared to derivatives with polar substituents (e.g., methoxy or acetyl groups) .
  • Cyanophenyl or bromine substituents further decrease solubility due to increased molecular weight and hydrophobicity .

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